Fmoc-DL-histidine
Description
Fmoc-DL-histidine is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₁H₁₉N₃O₄, with a molar mass of 377.39 g/mol . The compound consists of a racemic mixture (D- and L-enantiomers) of histidine, where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection prevents undesired side reactions during peptide chain assembly and is removed under basic conditions (e.g., piperidine) . This compound is a white to off-white crystalline solid, soluble in organic solvents like dichloromethane and ethanol but insoluble in water . Its primary application lies in constructing peptides with histidine residues, which are critical for metal-binding, enzymatic activity, and protein folding .
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRPVCUJLVXZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-DL-histidine is synthesized by reacting histidine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The reaction can be summarized as follows:
Histidine+Fmoc-Cl→this compound+HCl
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The use of automated peptide synthesizers is common to streamline the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the imidazole ring, forming various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, typically involving reducing agents like sodium borohydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine, a common reagent in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Piperidine in DMF.
Major Products:
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced histidine derivatives.
Substitution: Free histidine and Fmoc by-products.
Scientific Research Applications
Chemistry: Fmoc-DL-histidine is extensively used in solid-phase peptide synthesis (SPPS) as a protected amino acid. It allows for the sequential addition of amino acids to form peptides and proteins.
Biology: In biological research, this compound is used to study protein structure and function. It is also employed in the synthesis of peptide-based drugs and biomaterials.
Medicine: this compound derivatives are investigated for their potential therapeutic applications, including as enzyme inhibitors and in drug delivery systems.
Industry: In the pharmaceutical industry, this compound is crucial for the synthesis of peptide-based therapeutics. It is also used in the development of diagnostic tools and biosensors.
Mechanism of Action
The primary function of Fmoc-DL-histidine in peptide synthesis is to protect the amino group of histidine, preventing it from participating in unwanted side reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, typically using piperidine. This selective deprotection allows for the controlled synthesis of peptides.
Comparison with Similar Compounds
Fmoc-L-Histidine (Fmoc-L-His-OH)
- Molecular Formula : C₂₁H₁₉N₃O₄ (same as Fmoc-DL-histidine) .
- Key Difference : Fmoc-L-His-OH is enantiomerically pure (L-configuration), whereas this compound is a racemic mixture.
- Applications : The L-form is preferred in most peptide syntheses due to its biological relevance in natural proteins. The D-form (in DL mixtures) is occasionally used to study enzymatic resistance or chiral interactions .
- pKa Values: The Fmoc group elevates the α-amino pKa compared to unprotected histidine (pKa ~1.82 for DL-histidine vs. ~8–9 for Fmoc-protected derivatives) .
Methylated Derivatives: Fmoc-1-methyl-L-histidine and Fmoc-3-methyl-L-histidine
- Molecular Formula : C₂₂H₂₁N₃O₄; Molecular Weight : 391.42 g/mol .
- Structural Differences : Methyl groups at the 1- or 3-position of the imidazole ring (Figure 1).
- Impact : Methylation reduces hydrogen-bonding capacity and alters steric hindrance, affecting peptide-metal interactions and solubility. For example, 3-methyl derivatives may hinder coordination to metal ions like Zn²⁺ or Ni²⁺ .
Fmoc-His(Bzl)-OH (Benzyl-Protected Histidine)
- Molecular Formula : C₂₈H₂₅N₃O₄ (τ-isomer); Molecular Weight : 491.52 g/mol .
- Key Feature : A benzyl (Bzl) group protects the imidazole nitrogen, preventing side reactions during acidic or oxidative synthesis steps.
- Isomerism: Exists as a mixture of τ- (major) and π-isomers (minor), differing in benzyl group attachment sites on the imidazole ring. This complicates purification but is necessary for specific applications requiring side-chain stability .
Other Fmoc-Protected DL-Amino Acids
- Fmoc-DL-m-tyrosine: Molecular formula C₂₄H₂₁NO₅ (403.43 g/mol). Unlike histidine, its side chain contains a phenolic hydroxyl group, enabling phosphorylation or crosslinking .
- Fmoc-DL-β-aminoisobutyric Acid: Molecular formula C₁₉H₁₉NO₄ (325.36 g/mol). A non-proteinogenic amino acid with a branched side chain, used to study peptide conformation and stability .
Comparative Data Table
Biological Activity
Fmoc-DL-histidine is a derivative of histidine, an essential amino acid known for its various biological activities. This article explores the biological activity of this compound, focusing on its role in peptide assembly, enzyme-like catalysis, and potential applications in nanobiotechnology and therapeutic contexts.
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for protecting the amino group during synthesis. However, racemization at the α-carbon can occur, particularly with histidine residues. Research indicates that using specific coupling reagents can minimize this racemization, thus preserving the desired chirality of the synthesized peptides .
Biological Activity
1. Modulation of Peptide Assembly
Recent studies have shown that histidine residues play a critical role in modulating the assembly behavior of peptides. Specifically, this compound influences the formation of amyloid-like structures in peptides such as Fmoc-diphenylalanine (Fmoc-F-F). The presence of histidine promotes the aggregation of these dipeptides into nanofilaments through electrostatic interactions and hydrogen bonding. This rearrangement leads to a β-structure that enhances enzyme-like activity .
2. Enzyme-like Catalysis
The incorporation of this compound into peptide structures has been associated with peroxidase-like activity, which catalyzes the generation of reactive oxygen species (ROS). This catalytic property is attributed to the imidazole side chain of histidine, which serves as an active site in these assembled structures. For instance, Aβ1-42 peptide aggregates, when combined with histidine, exhibited increased oxidative stress and neuronal damage, highlighting the potential pathological implications in neurodegenerative diseases like Alzheimer’s .
Study 1: Amyloid Assembly and Catalytic Activity
A study demonstrated that this compound significantly alters the assembly dynamics of Fmoc-F-F peptides. The research utilized various spectroscopic techniques (e.g., NMR and FTIR) to characterize the structural changes induced by histidine. Key findings include:
- Structural Changes : The presence of histidine shifted chemical shifts in NMR spectra, indicating changes in π-π stacking interactions.
- Catalytic Activity : The assembled structures exhibited enhanced peroxidase-like activity correlating with increased ROS production.
| Parameter | Fmoc-F-F | Fmoc-F-F (His) |
|---|---|---|
| Chemical Shift (ppm) | ~7 | 6 |
| Peroxidase Activity | Low | High |
| Assembly Structure | Nanorods | Nanofilaments |
Study 2: Racemization in Peptide Synthesis
Another study focused on minimizing racemization during SPPS involving this compound. It was found that employing DNPBS protection instead of traditional Fmoc methods resulted in significantly lower levels of racemization (0.3% compared to higher percentages observed with standard methods). This finding underscores the importance of synthesis conditions in preserving biological activity .
Applications
The unique properties of this compound make it a promising candidate for various applications:
- Nanobiotechnology : Its ability to modulate peptide assembly can be exploited to create novel nanomaterials with specific catalytic properties.
- Drug Delivery Systems : The self-assembly behavior can be utilized to design responsive hydrogels for targeted drug delivery.
- Therapeutic Agents : Understanding its interaction with biological systems may lead to new therapeutic strategies for treating neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
